Acetildenafil

Übersicht

Beschreibung

It is an analog of sildenafil (Viagra) and has been detected in various brands of “herbal aphrodisiac” products sold in convenience stores that claim to boost libido and alleviate erectile dysfunction . Acetildenafil has not undergone formal testing in humans or animals, and its safety profile remains largely unknown .

Vorbereitungsmethoden

Die Synthese von Acetildenafil umfasst mehrere Schritte, beginnend mit der Herstellung der Pyrazolo[4,3-d]pyrimidin-7-on-Kernstruktur. Die synthetische Route umfasst typischerweise:

Bildung des Pyrazolo[4,3-d]pyrimidin-7-on-Kerns: Dies beinhaltet die Reaktion geeigneter Ausgangsstoffe unter kontrollierten Bedingungen, um die Kernstruktur zu bilden.

Einführung der Ethoxy- und Acetylgruppen: Die Ethoxygruppe wird durch eine Etherifizierungsreaktion eingeführt, während die Acetylgruppe durch eine Acylierungsreaktion hinzugefügt wird.

Endgültige Montage: Der letzte Schritt beinhaltet die Kupplung der Kernstruktur mit der Ethyl-Piperazin-1-yl-Acetylgruppe unter spezifischen Reaktionsbedingungen.

Analyse Chemischer Reaktionen

Acetildenafil unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere. Übliche Reagenzien sind Halogene oder Nukleophile wie Natriumhydroxid oder Kaliumcyanid.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Detection in Dietary Supplements

Recent studies have revealed that acetildenafil has been detected in various dietary supplements marketed for sexual enhancement. These products often claim to be herbal but may contain synthetic PDE5 inhibitors like this compound to enhance efficacy.

- Case Study : A study identified this compound and its analogs in pre-mixed bulk powders intended for encapsulation and sale as dietary supplements. The identification was performed using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) techniques .

Structural Analogues and Variants

This compound has several analogues that have emerged in recent years, often detected in products claiming to treat erectile dysfunction. These analogues may exhibit varying degrees of potency and side effects.

- Hydroxythis compound : An analogue identified from dietary supplements, characterized by the presence of a hydroxyl group .

- Dimethylthis compound : Another analogue found illicitly added to supplements, highlighting the ongoing issue of adulteration in herbal products .

Table 1: Comparison of this compound and Its Analogues

| Compound | Mechanism | Potency Compared to Sildenafil | Side Effects |

|---|---|---|---|

| This compound | PDE5 Inhibition | Similar | Ataxia reported |

| Hydroxythis compound | PDE5 Inhibition | Unknown | Not extensively studied |

| Dimethylthis compound | PDE5 Inhibition | Higher than this compound | Potentially severe |

Health Implications and Risks

While this compound and its analogues may provide short-term benefits for erectile dysfunction, their use raises significant health concerns due to lack of clinical testing and potential side effects. Reports indicate that this compound can cause unusual side effects such as ataxia, which is not typically associated with standard PDE5 inhibitors .

- Drug Interactions : Similar to other PDE5 inhibitors, this compound may interact adversely with nitrates or alpha-blockers, leading to serious cardiovascular complications.

Regulatory Challenges

The emergence of this compound and its analogues poses regulatory challenges for health authorities worldwide. Many jurisdictions struggle to effectively regulate these compounds, which are often marketed as dietary supplements despite their pharmacological properties.

Wirkmechanismus

Acetildenafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP. Elevated cGMP levels cause vasodilation, resulting in increased blood flow to certain tissues, such as the corpus cavernosum in the penis. This mechanism is similar to that of sildenafil (Viagra) and other PDE5 inhibitors .

Vergleich Mit ähnlichen Verbindungen

Acetildenafil ist strukturell ähnlich anderen PDE5-Inhibitoren, wie zum Beispiel:

Sildenafil (Viagra): Die Stammverbindung, die weit verbreitet zur Behandlung von erektiler Dysfunktion eingesetzt wird.

Vardenafil: Ein weiterer PDE5-Inhibitor mit einem ähnlichen Wirkmechanismus.

Tadalafil: Bekannt für seine längere Wirkdauer im Vergleich zu Sildenafil und Vardenafil.

Avanafil: Bekannt für seinen schnellen Wirkungseintritt.

Was this compound auszeichnet, ist sein Vorkommen in rezeptfreien „pflanzlichen Aphrodisiaka“, oft ohne formelle Zulassung oder Tests. Dies macht sein Sicherheitsprofil unsicher und möglicherweise riskant für Verbraucher .

Biologische Aktivität

Acetildenafil, an analog of sildenafil, has garnered attention due to its potential biological activity, particularly in the context of erectile dysfunction (ED) treatments. Despite its structural similarity to sildenafil, this compound has not undergone extensive clinical testing, raising concerns about its safety and efficacy.

This compound is chemically similar to sildenafil, primarily functioning as a phosphodiesterase type 5 (PDE5) inhibitor. This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), promoting vasodilation and facilitating erection. The structural modifications in this compound may alter its selectivity for PDE5, potentially affecting its pharmacological profile compared to sildenafil .

Pharmacological Profile

The pharmacological effects of this compound can be summarized as follows:

| Property | This compound | Sildenafil |

|---|---|---|

| PDE Inhibition | Non-specific potential | Highly selective for PDE5 |

| Half-life | Unknown | Approximately 4 hours |

| Common Side Effects | Unreported | Headache, flushing, dyspepsia |

| Clinical Testing | None | Extensive |

Case Studies and Reports

- Case of Ataxia : A notable case involved a 28-year-old male who developed ataxia after consuming a health product containing this compound. The patient had no prior history of neurological disorders, and symptoms improved after discontinuation of the product. This incident highlighted the potential risks associated with unregulated use of this compound and similar analogs .

- Market Surveillance Findings : A survey revealed that a significant proportion of health products marketed for ED contained undeclared analogs like this compound. This raises concerns about the prevalence of such substances in over-the-counter products and their unpredictable effects .

Research Findings

- A study indicated that this compound could possess similar vasodilatory effects as sildenafil; however, the lack of formal studies means that its efficacy and safety profile remain largely unknown .

- The structural modifications in this compound may lead to a loss of specificity for PDE5, potentially inhibiting other phosphodiesterases and resulting in unforeseen side effects .

Eigenschaften

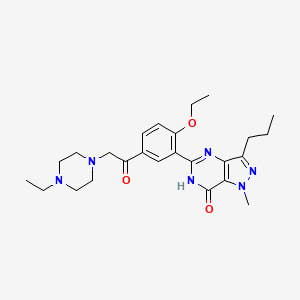

IUPAC Name |

5-[2-ethoxy-5-[2-(4-ethylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N6O3/c1-5-8-19-22-23(29(4)28-19)25(33)27-24(26-22)18-15-17(9-10-21(18)34-7-3)20(32)16-31-13-11-30(6-2)12-14-31/h9-10,15H,5-8,11-14,16H2,1-4H3,(H,26,27,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBRQNALHKQCAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)CC)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10232178 | |

| Record name | Acetildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

831217-01-7 | |

| Record name | Acetildenafil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=831217-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0831217017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP0E2BW57H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.